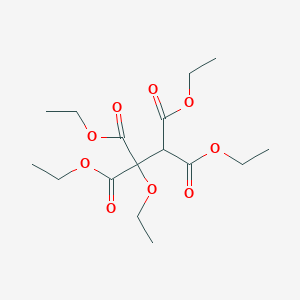
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate, also known as 1,1,2,2-ethanetetracarboxylic acid tetraethyl ester, is an organic compound with the molecular formula C14H22O8. It is a tetraester derivative of ethanetetracarboxylic acid and is characterized by its four ester functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of ethanetetracarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where ethanetetracarboxylic acid and ethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield ethanetetracarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Ethanetetracarboxylic acid and ethanol.
Transesterification: New esters and ethanol.
Reduction: Primary alcohols derived from the ester groups.
Applications De Recherche Scientifique
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, transesterification, and reduction reactions, which are facilitated by various catalysts and reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrolysis reactions, the ester bonds are cleaved by water molecules, often catalyzed by acids or bases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- Tetrakis(ethoxycarbonyl)ethane
- 1,1,2,2-Tetracarbethoxyethane
Uniqueness
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate is unique due to its specific ester configuration and the presence of four ester groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound in organic synthesis and research applications .
Propriétés
Numéro CAS |
113563-35-2 |
|---|---|
Formule moléculaire |
C16H26O9 |
Poids moléculaire |
362.37 g/mol |
Nom IUPAC |
tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H26O9/c1-6-21-12(17)11(13(18)22-7-2)16(25-10-5,14(19)23-8-3)15(20)24-9-4/h11H,6-10H2,1-5H3 |
Clé InChI |
DDOOOUNKRXMZFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)C(C(=O)OCC)(C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)

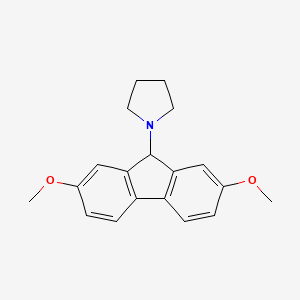
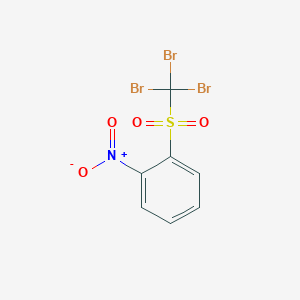
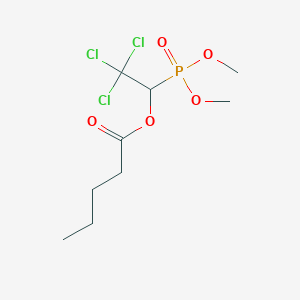
silane](/img/structure/B14291895.png)
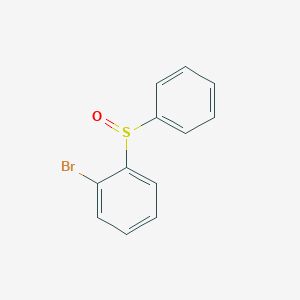

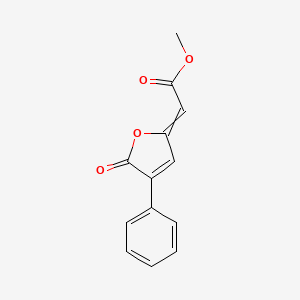
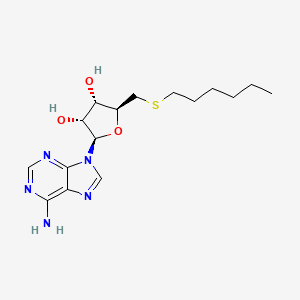


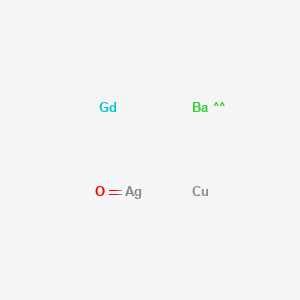
silane](/img/structure/B14291945.png)
